molecular formula C17H24N4O3 B11143161 5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide

Cat. No.: B11143161
M. Wt: 332.4 g/mol
InChI Key: JVVCAZONERMWGC-UHFFFAOYSA-N
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Description

5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring, a dimethoxyphenyl group, and a dimethylamino propyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The dimethoxyphenyl group and the pyrazole ring are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .

Properties

Molecular Formula

C17H24N4O3

Molecular Weight

332.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-N-[3-(dimethylamino)propyl]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C17H24N4O3/c1-21(2)9-5-8-18-17(22)14-11-13(19-20-14)12-6-7-15(23-3)16(10-12)24-4/h6-7,10-11H,5,8-9H2,1-4H3,(H,18,22)(H,19,20)

InChI Key

JVVCAZONERMWGC-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCNC(=O)C1=CC(=NN1)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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